Fruquintinib

Catalog No.
S528503
CAS No.
1194506-26-7
M.F
C21H19N3O5
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fruquintinib

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

The exact mass of the compound Fruquintinib is 393.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fruquintinib is an orally administered, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. It was developed as a next-generation tyrosine kinase inhibitor (TKI) with a primary design goal of achieving high potency and selectivity for the VEGFR family, thereby minimizing the off-target kinase activity that complicates the use of earlier, broader-spectrum inhibitors like sunitinib and regorafenib. This selectivity is a key procurement consideration, as it is linked to a more focused mechanism of action and potentially different tolerability profiles in preclinical models. The compound is supplied as a solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF), with limited aqueous solubility.

Substituting Fruquintinib with other multi-kinase inhibitors that target VEGFR, such as Regorafenib or Sunitinib, is not advisable for studies requiring precise pathway inhibition. These alternatives inhibit a broader range of kinases, including PDGFR, FGFR, RET, and KIT, which can introduce confounding variables and off-target effects. Fruquintinib was specifically designed for high selectivity toward VEGFR-1, -2, and -3, which minimizes these off-target activities. This distinction is critical in experimental contexts where isolating the effects of VEGFR blockade is the primary objective, as the broader activity of substitutes could alter experimental outcomes and complicate data interpretation. Therefore, for reproducible and targeted anti-angiogenesis research, Fruquintinib is not directly interchangeable with less selective, multi-targeted agents.

High Kinase Selectivity: Focused VEGFR Inhibition vs. Broad-Spectrum Alternatives

In a comprehensive kinase panel assay of 253 kinases, Fruquintinib demonstrated potent inhibition of VEGFR-1, -2, and -3 with IC50 values of 33 nM, 35 nM, and 0.5 nM, respectively. In contrast, its activity against other kinases often targeted by broader-spectrum inhibitors was significantly weaker, with IC50 values for RET (128 nM), FGFR-1 (181 nM), and c-Kit (458 nM). This profile contrasts sharply with multi-kinase inhibitors like regorafenib and sunitinib, which are known to inhibit kinases such as PDGFR, FGFR, and KIT with potencies similar to their VEGFR inhibition, a characteristic that contributes to a different side-effect profile.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataVEGFR-1: 33 nM; VEGFR-2: 35 nM; VEGFR-3: 0.5 nM
Comparator Or BaselineOther Kinases (RET, FGFR-1, c-Kit): IC50s of 128-458 nM. Broader-spectrum TKIs (e.g., Regorafenib) inhibit these kinases more potently.
Quantified Difference3.7x to >13x less potent against RET, FGFR-1, and c-Kit compared to VEGFR-1/2.
ConditionsIn vitro enzymatic kinase panel assay across 253 kinases.

This high selectivity ensures that experimental results are attributable to VEGFR pathway blockade, reducing confounding data from off-target effects common with less selective inhibitors.

Pharmacokinetic Profile: Differentiated Half-Life for Sustained Target Engagement

Preclinical and early clinical pharmacokinetic analyses show that Fruquintinib has a slow terminal elimination, with a reported half-life of approximately 37-43 hours in human subjects. This allows for sustained plasma concentrations and target engagement with once-daily oral dosing. This profile is a key variable when designing in vivo experiments, as it differs from other TKIs and influences the dosing regimen required to maintain effective target suppression throughout the study period. The compound demonstrates dose-proportional exposure and moderate oral bioavailability (42-53%) across multiple preclinical species.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data~37-43 hours
Comparator Or BaselineOther TKIs have varying half-lives that necessitate different dosing strategies for sustained pathway inhibition.
Quantified DifferenceN/A (Cross-study inference)
ConditionsPhase I clinical studies in patients with advanced solid tumors.

The long half-life simplifies in vivo dosing protocols and helps ensure consistent VEGFR inhibition, improving experimental reproducibility and reducing the burden of frequent administrations.

Handling & Formulation: Defined Solubility for Consistent Stock Preparation

Fruquintinib is soluble in common organic solvents used for preparing stock solutions, including DMSO (up to 5 mg/mL) and DMF (approx. 5 mg/mL). Its aqueous solubility is pH-dependent, increasing from 0.9 µg/mL at a neutral pH of 6.8 to 129.9 µg/mL under acidic conditions at pH 1. For aqueous buffer preparations, a common procedure is to first dissolve the compound in DMF and then dilute with the aqueous buffer. This well-defined solubility contrasts with materials that may have poor or inconsistent solubility, which can lead to variability in stock concentration and downstream experimental results.

Evidence DimensionSolubility
Target Compound DataDMSO: up to 5 mg/mL; DMF: ~5 mg/mL; Aqueous (pH 6.8): 0.9 µg/mL
Comparator Or BaselineCompounds with undocumented or poor solubility in standard laboratory solvents.
Quantified DifferenceOver 140-fold increase in aqueous solubility from pH 6.8 to pH 1.
ConditionsStandard laboratory solvents and aqueous buffers at varying pH.

Clear solubility data enables reliable and reproducible preparation of stock solutions, a critical first step for ensuring accuracy and consistency in both in vitro and in vivo experiments.

Studies Requiring Precise Isolation of the VEGFR Signaling Pathway

For research aiming to specifically dissect the role of VEGFR-1, -2, and -3 in angiogenesis, tumor progression, or other biological processes, Fruquintinib's high kinase selectivity is a critical advantage. Using this compound instead of broader-spectrum inhibitors like regorafenib or sunitinib minimizes the risk of confounding results from simultaneous inhibition of other pathways such as PDGFR or c-Kit.

In Vivo Xenograft Models Demanding Sustained Anti-Angiogenic Activity

In preclinical animal models, particularly those involving tumor xenografts, Fruquintinib's pharmacokinetic profile with a long half-life supports sustained target inhibition with a manageable once-daily dosing schedule. This ensures consistent pressure on the VEGFR pathway, which is crucial for evaluating the long-term effects of anti-angiogenic therapy on tumor growth and microvessel density.

Preclinical Validation Studies in Colorectal and Gastric Cancer Models

Given its established potent anti-tumor efficacy in a range of human tumor xenograft models, including colon and gastric cancers, Fruquintinib serves as a robust positive control or test agent for preclinical studies in these indications. Its use is supported by extensive data demonstrating significant tumor growth inhibition in these specific cancer types.

Investigations into Combination Therapies with Immune Checkpoint Inhibitors

Fruquintinib is an appropriate choice for studies exploring the synergy between anti-angiogenic agents and immunotherapy. Preclinical data shows that co-administration of Fruquintinib with an anti-PD-L1 antibody can provide an improved anti-tumor effect compared to either agent alone, suggesting its utility in research focused on modulating the tumor immune microenvironment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.13247072 Da

Monoisotopic Mass

393.13247072 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49DXG3M5ZW

Drug Indication

Fruquintinib is indicated for the treatment of adult patients with metastatic colorectal cancer (mCRC) who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if RAS wild-type and medically appropriate, an anti-EGFR therapy.
Treatment of colorectal carcinoma

Livertox Summary

Fruquintinib is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptors that is used in adults with metastatic, heavily pretreated colorectal cancer. Fruquintinib is associated with transient elevations in serum aminotransferase during therapy and is likely to result in clinically apparent liver injury in a proportion of patients.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Fruquintinib is a small-molecule kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 with IC50 values of 33, 35, and 0.5 nM, respectively

Absorption Distribution and Excretion

The fruquintinib steady-state geometric mean (% coefficient of variation [CV]) maximum concentration (Cmax) is 300 ng/mL (28%) and the area under the concentration-time curve for the dosing interval (AUC0-24h) is 5880 ng∙h/mL (29%) at the recommended dosage. The fruquintinib Cmax and AUC0-24h are dose-proportional across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Fruquintinib steady state is achieved after 14 days with a mean AUC0-24h accumulation of 4-fold. The fruquintinib median (min, max) time to Cmax is approximately 2 hours (0, 26 hours). No clinically significant differences in fruquintinib pharmacokinetics were observed following administration of a high-fat meal (800 to 1000 calories, 50% fat).
Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).
The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.
The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Fruquintinib is primarily eliminated by CYP450 and non-CYP450 (i.e., sulfation and glucuronidation) metabolism. CYP3A and to a lesser extent CYP2C8, CYP2C9, and CYP2C19 are the CYP450 enzymes involved in fruquintinib's metabolism.

Wikipedia

Fruquintinib

Biological Half Life

The fruquintinib's mean (SD) elimination half-life is approximately 42 (11) hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sun Q, Zhou J, Zhang Z, Guo M, Liang J, Zhou F, Long J, Zhang W, Yin F, Cai H, Yang H, Zhang W, Gu Y, Ni L, Sai Y, Cui Y, Zhang M, Hong M, Sun J, Yang Z, Qing W, Su W, Ren Y. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biol Ther. 2014 Sep 24:0. [Epub ahead of print] PubMed PMID: 25482937.
2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.

Explore Compound Types